

Dideschloro Florfenicol-d3 Isotopic Labeling: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dideschloro Florfenicol-d3*

Cat. No.: *B15599470*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dideschloro Florfenicol-d3**, a deuterated analog of the broad-spectrum antibiotic Florfenicol. This document details its synthesis, mechanism of action, and, most critically, its application as an internal standard in quantitative analytical methods. The information presented herein is intended to support researchers and professionals in drug metabolism, pharmacokinetics (DMPK), and regulatory sciences.

Introduction to Florfenicol and Isotopic Labeling

Florfenicol is a synthetic, broad-spectrum antibiotic used primarily in veterinary medicine.^[1] It is structurally related to thiamphenicol and chloramphenicol and exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.^[2] Specifically, it binds to the 50S ribosomal subunit, preventing the action of peptidyl transferase and thereby halting peptide bond formation and protein elongation.^[3]

Isotopic labeling, the replacement of an atom with its isotope, is a powerful technique in analytical chemistry and drug development. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), creates a molecule with a higher mass but nearly identical physicochemical properties to the parent compound.^[4] This mass difference is readily detectable by mass spectrometry, making deuterated compounds invaluable as internal standards for quantitative analysis.^[1] **Dideschloro Florfenicol-d3** is specifically designed for

this purpose, serving as a robust tool for the accurate quantification of Florfenicol and its metabolites in complex biological matrices.^[3]

Physicochemical Properties

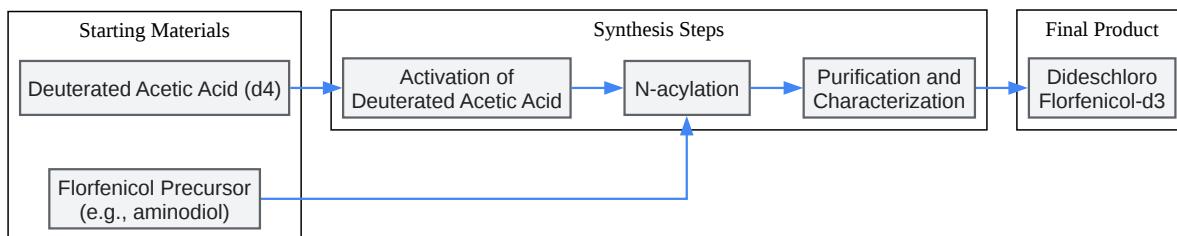
The physicochemical properties of **Dideschloro Florfenicol-d3** are nearly identical to its non-labeled counterpart, which is essential for its function as an internal standard. Key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	[R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3	[5]
Molecular Formula	C ₁₂ H ₁₃ D ₃ FNO ₄ S	[5]
Molecular Weight	292.34 g/mol	[5]
Appearance	White Solid	[5]
Storage	2-8°C Refrigerator	[5]
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥98%	

Synthesis of Dideschloro Florfenicol-d3

While specific, proprietary synthesis protocols for **Dideschloro Florfenicol-d3** are not publicly available, a plausible synthetic route can be extrapolated from established methods for Florfenicol and its analogs.^{[3][6]} The synthesis would involve the introduction of three deuterium atoms, typically on the acetamide methyl group, a part of the molecule less susceptible to metabolic alteration. A chemo-enzymatic approach, which has been successfully used for the stereoselective synthesis of Florfenicol, could be adapted for its deuterated analog.^[7]

Below is a conceptual workflow for the synthesis of **Dideschloro Florfenicol-d3**.

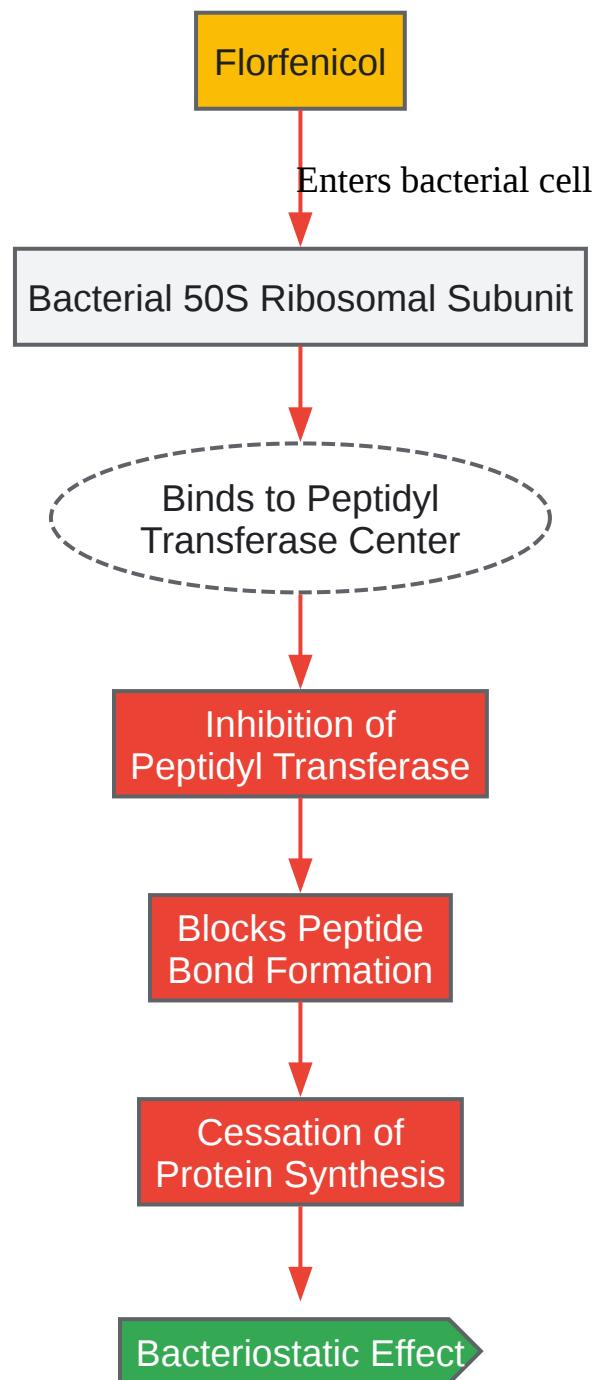


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Caption: Conceptual synthesis workflow for **Dideschlboro Florfenicol-d3**.

Mechanism of Action of Florfenicol

Dideschlboro Florfenicol-d3 is chemically analogous to Florfenicol and is therefore expected to have the same mechanism of action. Florfenicol inhibits bacterial protein synthesis, a fundamental process for bacterial growth and replication.



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Caption: Mechanism of action of Florfenicol.

Application in Quantitative Analysis

The primary and most critical application of **Dideschloro Florfenicol-d3** is as an internal standard for the quantification of Florfenicol and its major metabolite, Florfenicol amine, in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] [8]

Experimental Protocol: Quantification of Florfenicol and Florfenicol Amine in Bovine Kidney

This protocol is adapted from a validated method for the determination of total Florfenicol residues.[9][10]

1. Sample Preparation and Hydrolysis:

- Weigh 2 grams of homogenized kidney tissue into a centrifuge tube.
- Spike with a known concentration of **Dideschloro Florfenicol-d3** internal standard.
- Add 5 mL of 6M HCl for acid hydrolysis to convert Florfenicol and its metabolites to Florfenicol amine.[9][10]
- Incubate at 90°C for 2 hours.[9]
- Cool the sample to room temperature and adjust the pH to ≥ 12.5 with 30% w/v NaOH.[9]
- Add 10 mL of MilliQ water.

2. Solid Phase Extraction (SPE) Clean-up:

- Condition a reversed-phase SPE cartridge.
- Load the diluted extract onto the SPE cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the analyte and internal standard.
- Dilute 100 μ L of the eluate with 900 μ L of water for LC-MS/MS analysis.[9]

3. LC-MS/MS Analysis:

- LC Column: Acquity BEH C18 (2.1 x 100mm, 1.7 μ m) or equivalent.[9]
- Mobile Phase A: 0.01% formic acid in water (v/v).[9]
- Mobile Phase B: 0.01% formic acid in acetonitrile (v/v).[9]
- Flow Rate: 0.4 mL/min.[9]
- Injection Volume: 10 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[9]
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both Florfenicol amine and **Dideschloro Florfenicol-d3** (as Florfenicol amine-d3 after hydrolysis).[9]

4. Data Analysis:

- Integrate the peak areas of the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

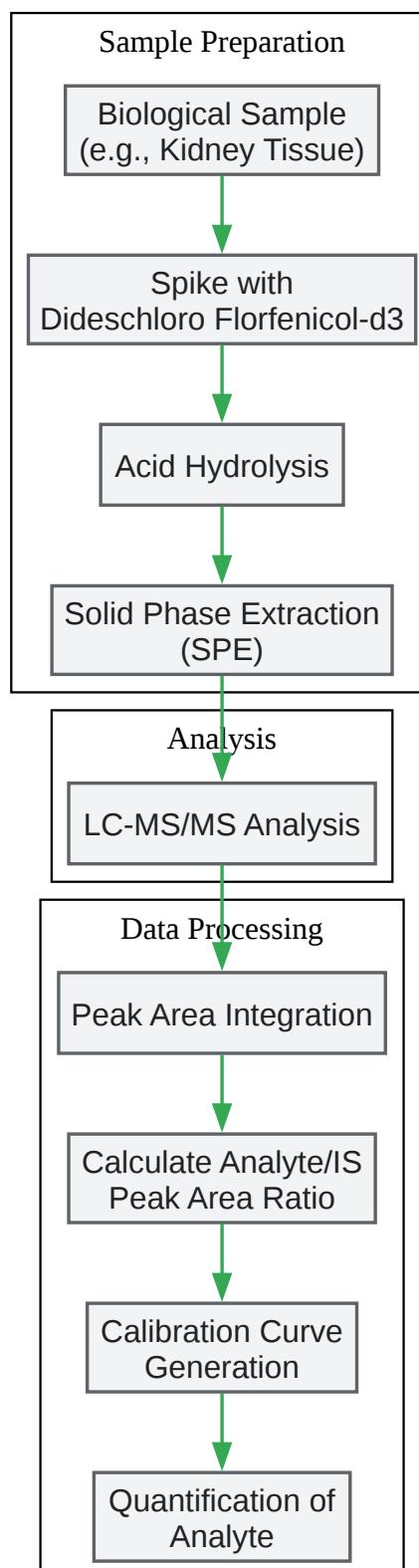
Method Validation Data

The use of a deuterated internal standard like **Dideschloro Florfenicol-d3** is crucial for robust and reliable method validation. The following table summarizes typical performance characteristics of LC-MS/MS methods for Florfenicol analysis using a deuterated internal standard.

Parameter	Matrix	Typical Value	Reference
Linearity (R^2)	Serum, Seminal Plasma	>0.99	[11]
Limit of Detection (LOD)	Kidney	33 ng/g	[10]
Limit of Quantification (LOQ)	Eggs	0.1-1.5 μ g/kg	[12]
Accuracy (Bias %)	Various Tissues	Generally < 15%	[10]
Precision (RSD %)	Various Tissues	7-11%	[10]
Recovery	Kidney	~60%	[10]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantitative analysis of Florfenicol using **Dideschloro Florfenicol-d3** as an internal standard.

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